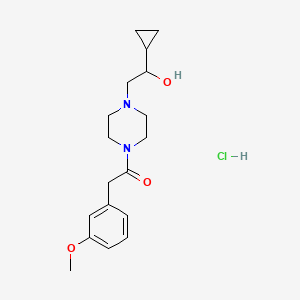

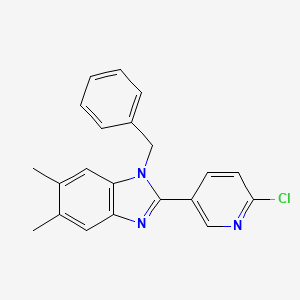

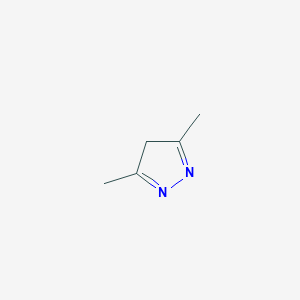

![molecular formula C22H27NO5 B2710492 tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate CAS No. 2087493-20-5](/img/structure/B2710492.png)

tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate” is a complex organic compound. It is a derivative of tert-butyl N-(benzyloxy)carbamate . This compound is a protected hydroxylamine and an N-alkyl-N-benzyloxy carbamate . It participates in various chemical reactions to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .

Scientific Research Applications

Synthesis and Antioxidant Properties

Research into tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate and similar compounds has revealed their potential as antioxidants in polymer stabilization. Pan, Liu, and Lau (1998) synthesized new antioxidants by adding 2,6-di-tert-butyl-4-hydroxy methyl phenol (DBHMP) to isocyanates, resulting in compounds with higher molecular weight and improved stabilizing effectiveness for polypropylene against thermal oxidation. The structural characterization of these antioxidants was conducted through IR, NMR, and Elemental Analysis, demonstrating an increase in thermal stability with isocyanation and improved compatibility with polymer substrates through the introduction of long alkyl chains (Pan, Liu, & Lau, 1998).

Organic Synthesis Applications

The tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate structure is relevant in the context of organic synthesis, where tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been utilized as N-(Boc) nitrone equivalents. Guinchard, Vallée, and Denis (2005) explored the preparation of these sulfones from aldehydes and tert-butyl N-hydroxycarbamate, using them in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds serve as versatile building blocks in organic synthesis, demonstrating significant utility in chemical transformations (Guinchard, Vallée, & Denis, 2005).

Reaction Mechanisms with Radicals

The interaction of tert-butoxy radicals with phenols, including compounds structurally related to tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate, has been studied to understand the reactivity of radicals with phenolic compounds. Das, Encinas, Steenken, and Scaiano (1981) investigated the reactions of tert-butoxy radicals generated in the photodecomposition of di-tert-butyl peroxide with phenols, yielding phenoxy radicals. This research provides insight into the radical chemistry of tert-butylated phenols and their derivatives, highlighting significant aspects of their reactivity and potential applications in radical-mediated organic synthesis (Das, Encinas, Steenken, & Scaiano, 1981).

Mechanism of Action

Mode of Action

The mode of action of tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate involves its interaction with its targets, leading to a series of biochemical reactions. The compound is known to participate in C-N cross-coupling reactions . It also undergoes intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .

Biochemical Pathways

Tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate affects certain biochemical pathways. It is used in the synthesis of 2-(N-formyl-N-hydroxyamino)ethylphosphonate (IPP), indicating its involvement in the phosphonate biosynthetic pathway .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

Its ability to participate in c-n cross-coupling reactions and intramolecular cyclization suggests that it may induce structural modifications in its target molecules .

properties

IUPAC Name |

tert-butyl N-[3-(4-formyl-2-phenylmethoxyphenoxy)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-12-7-13-26-19-11-10-18(15-24)14-20(19)27-16-17-8-5-4-6-9-17/h4-6,8-11,14-15H,7,12-13,16H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUUXDSYQDWNKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride](/img/structure/B2710417.png)

![8-(4-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2710419.png)

![5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B2710420.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B2710423.png)

![Ethyl 1-(3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate](/img/structure/B2710427.png)